Flufenacet Flufenacet Flufenacet is an aromatic amide that is acetamide in which the amino hydrogens have been replaced by a propan-2-yl and 4-fluorophenyl groups while the methyl hydrogen is replaced by a [5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy group. It has a role as an environmental contaminant, a xenobiotic and a herbicide. It is a member of monofluorobenzenes, an aromatic amide and a member of thiadiazoles.
Brand Name: Vulcanchem
CAS No.: 142459-58-3
VCID: VC0033160
InChI: InChI=1S/C14H13F4N3O2S/c1-8(2)21(10-5-3-9(15)4-6-10)11(22)7-23-13-20-19-12(24-13)14(16,17)18/h3-6,8H,7H2,1-2H3
SMILES: CC(C)N(C1=CC=C(C=C1)F)C(=O)COC2=NN=C(S2)C(F)(F)F
Molecular Formula: C14H13F4N3O2S
Molecular Weight: 363.33 g/mol

Flufenacet

CAS No.: 142459-58-3

Reference Standards

VCID: VC0033160

Molecular Formula: C14H13F4N3O2S

Molecular Weight: 363.33 g/mol

Flufenacet - 142459-58-3

CAS No. 142459-58-3
Product Name Flufenacet
Molecular Formula C14H13F4N3O2S
Molecular Weight 363.33 g/mol
IUPAC Name N-(4-fluorophenyl)-N-propan-2-yl-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide
Standard InChI InChI=1S/C14H13F4N3O2S/c1-8(2)21(10-5-3-9(15)4-6-10)11(22)7-23-13-20-19-12(24-13)14(16,17)18/h3-6,8H,7H2,1-2H3
Standard InChIKey IANUJLZYFUDJIH-UHFFFAOYSA-N
SMILES CC(C)N(C1=CC=C(C=C1)F)C(=O)COC2=NN=C(S2)C(F)(F)F
Canonical SMILES CC(C)N(C1=CC=C(C=C1)F)C(=O)COC2=NN=C(S2)C(F)(F)F
Boiling Point Decomposes
Colorform White to tan solid
White solid
Density 1.312 g/mL
Melting Point 76.0 °C
76-79 °C
Description Flufenacet is an aromatic amide that is acetamide in which the amino hydrogens have been replaced by a propan-2-yl and 4-fluorophenyl groups while the methyl hydrogen is replaced by a [5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy group. It has a role as an environmental contaminant, a xenobiotic and a herbicide. It is a member of monofluorobenzenes, an aromatic amide and a member of thiadiazoles.
Shelf Life Stable at normal warehouse temperatures. Corroded tinplate, steel & brass. Did not corrode aluminum & stainless steel.
Solubility 1.54e-04 M
Solubility in organic solvents (g/L at 20 °C): n-hexane - 8.7; toluene - >200; dichloromethane - >200; 2-propanol - 170; 1-octanol - 88; polyethylene glycol - 74; acetone - >200; dimethylformamide - >200; acetonitrile - >200; dimethylsulfoxide - >200
In water, 56 mg/L (pH 4) at 25 °C; 56 mg/L (pH 7) at 25 °C; 54 mg/L (pH 9) at 25 °C
Synonyms Fluthiamid; Fluthiamide; Thiafluamide; BAY-FOE 5043; Define DF; FOE 5043; N-(4-Fluorophenyl)-N-(1-methylethyl)-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide;
Vapor Pressure 6.75e-07 mmHg
6.75X10-7 mm Hg at 20 °C (6.0X10-2 mPa at 20 °C)
PubChem Compound 86429
Last Modified Nov 11 2021
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